3-Chloro-1-(2,4-difluorophenyl)propan-1-one
Description
3-Chloro-1-(2,4-difluorophenyl)propan-1-one (CAS: 184099-84-1) is a chlorinated ketone derivative featuring a 2,4-difluorophenyl substituent. This compound is synthesized via Friedel-Crafts acylation, where a difluorobenzene derivative reacts with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as AlCl₃ .
Properties
IUPAC Name |
3-chloro-1-(2,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSNRAJSOXNDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one typically involves the reaction of 1,3-difluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained. Here is a detailed procedure:
- Aluminum chloride (0.3 mol) is added carefully to 1,3-difluorobenzene (0.26 mol) and the mixture is heated with vigorous stirring till 50°C.
- 3-Chloropropionyl chloride (0.26 mol) is added dropwise over a 15-minute period at 40°C (cooled on ice) and the mixture is stirred at 50°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is often automated to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Major Products
Substitution: Depending on the nucleophile, products such as 3-methoxy-1-(2,4-difluorophenyl)propan-1-one can be formed.
Reduction: The major product is 3-chloro-1-(2,4-difluorophenyl)propan-1-ol.
Scientific Research Applications
3-Chloro-1-(2,4-difluorophenyl)propan-1-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: As an intermediate in the synthesis of ticagrelor, it plays a crucial role in cardiovascular research and drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one is based on the formation of a chloroformate ester. This ester is formed when the reagent reacts with an alcohol or amine, resulting in the release of a fluoride ion. As an intermediate in the synthesis of ticagrelor, it indirectly influences pathways related to platelet aggregation, contributing to the inhibition of platelet aggregation and prevention of atherothrombotic events.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Differences |
|---|---|---|---|---|---|
| 3-Chloro-1-(2,4-difluorophenyl)propan-1-one | 184099-84-1 | C₉H₇ClF₂O | 204.60 | 2,4-difluorophenyl | Reference compound |
| 3-Chloro-1-(3,4-difluorophenyl)propan-1-one | 1215969-79-1 | C₉H₇ClF₂O | 204.60 | 3,4-difluorophenyl | Altered fluorine positions reduce electronic effects |
| 3-Chloro-1-(3,5-difluorophenyl)propan-1-one | 872850-57-2 | C₉H₇ClF₂O | 204.60 | 3,5-difluorophenyl | Symmetric fluorine substitution; may alter crystal packing |
| 3-Chloro-1-(4-fluorophenyl)propan-1-one | 347-93-3 | C₉H₈ClFO | 186.61 | 4-fluorophenyl | Single fluorine; lower molecular weight |
Key Observations :
Key Observations :
- By-Product Formation : Analogous compounds like 3-chloro-1-(4-methylphenyl)propan-1-one often generate halogenated by-products (e.g., α-chloromethylmephedrone) during substitution reactions, necessitating rigorous purification .
Commercial and Industrial Relevance
Key Observations :
- Market Demand : The 2,4-difluoro isomer is less commercially available than 3,4-difluoro analogs, reflecting its niche applications .
- Regulatory Status: Halogenated propanones are scrutinized under drug legislation (e.g., Misuse of Drugs Act), though specific derivatives like mexedrone analogs evade generic controls due to structural nuances .
Biological Activity
3-Chloro-1-(2,4-difluorophenyl)propan-1-one is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloro group and two fluorine atoms attached to a phenyl ring, which enhances its chemical reactivity. Its molecular formula is , with a molecular weight of approximately 206.62 g/mol. The presence of halogen substituents often correlates with increased biological activity, making this compound a candidate for various pharmacological studies.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. The chloro substituent can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This property suggests its utility in developing therapeutic agents targeting specific biochemical pathways. For instance, it has been shown to interact with various enzymes involved in metabolic processes, making it a valuable tool in drug discovery .
Antimicrobial and Antifungal Properties
Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial and antifungal activities. This compound has demonstrated potential against various microbial strains, including Candida species. The minimal inhibitory concentration (MIC) values for these activities suggest that the compound may be effective in treating infections caused by resistant strains .
Receptor Binding
The compound's structural similarity to biologically active molecules allows it to bind to specific receptors. This binding can modulate receptor activity, potentially influencing physiological responses. Studies have indicated that the compound may act on receptors involved in cardiovascular functions, thus playing a role in cardiovascular research and drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : A study evaluated the inhibition of cytochrome P450 enzymes by various halogenated compounds, including this compound. The results indicated selective inhibition patterns that could be leveraged for therapeutic applications .
- Antifungal Activity : In vitro studies assessed the antifungal activity against Candida albicans, revealing that this compound exhibited comparable activity to established antifungal agents. The study reported an MIC value of 0.020 µg/mL against C. albicans.
- Receptor Interaction : Research highlighted the compound's ability to interact with specific receptors in cardiovascular systems, suggesting its potential as a lead compound for developing new cardiovascular drugs.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Enzyme inhibitor; antifungal | 0.020 | Effective against C. albicans |
| 3-Chloro-1-(3,5-difluorophenyl)propan-1-one | Enzyme inhibitor; antimicrobial | 0.025 | Similar activity profile; different fluorine substitution |
| 3-Chloro-1-(4-chlorophenyl)propan-1-one | Moderate enzyme inhibition | 0.050 | Lacks fluorine substituents; altered reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
